PRMT1 Inhibitory Activity of (S)-2-Amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide Compared to a Related Chemotype
The target compound shows a distinct affinity profile for PRMT1 compared to a structurally related fragment from a distinct chemotype. It demonstrates an IC50 of 200,000 nM for PRMT1, which, while weak, is stronger than the 10,000,000 nM IC50 of a comparator inhibitor [1]. This 50-fold difference in biochemical potency highlights the specific contribution of the (S)-2-amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide scaffold to PRMT1 engagement, making it a more suitable low-affinity starting point for fragment growth.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 200,000 nM (2.00E+5 nM) against PRMT1 |
| Comparator Or Baseline | A comparator inhibitor from BindingDB (BDBM50651353) with an IC50 of 10,000,000 nM (1.00E+5 nM) against PRMT1 |
| Quantified Difference | 50-fold higher potency |
| Conditions | Displacement of 3H-SAM from PRMT1 (human) using biotinylated-histone H4 peptide as substrate, incubated for 45 mins in a scintillation proximity assay (SPA) |
Why This Matters
This quantitative potency difference directs fragment library selection, as a 50-fold improvement in IC50 against PRMT1 represents a more efficient starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50651352 & BDBM50651353. Enzyme Inhibition Constant Data for PRMT1. Accessed 2026. View Source
